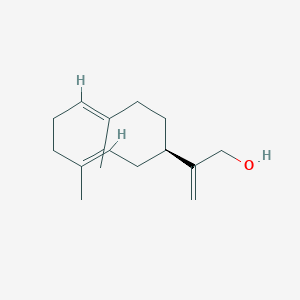

Germacra-1(10),4,11(13)-trien-12-ol

描述

Contextualization within Sesquiterpenoid Chemistry and Natural Product Diversity

Germacra-1(10),4,11(13)-trien-12-ol is a sesquiterpenoid alcohol. ebi.ac.uk Sesquiterpenoids are a large and diverse class of natural products built from three isoprene (B109036) units, resulting in a 15-carbon skeleton. They are part of the larger family of terpenes, which are major components of the essential oils of many plants and are also found in animals and fungi. wikipedia.orgpnas.org The structural backbone of the compound is germacrane (B1241064), a class of sesquiterpenes characterized by a ten-membered carbon ring. nih.gov

The diversity of sesquiterpenoids is vast, with thousands of unique structures identified. This diversity arises from the complex cyclization and rearrangement reactions of the universal C15 precursor, farnesyl diphosphate (B83284). Germacrenes, including the precursor to our title compound, germacrene A, are key intermediates in the biosynthesis of many of these varied structures. wikipedia.org These compounds are of significant interest to researchers due to their wide range of biological activities. For instance, germacrane sesquiterpenoids isolated from various organisms have been studied for their anti-inflammatory, antibacterial, and cytotoxic properties. researchgate.netnih.gov

Significance as a Biosynthetic Intermediate in Specialized Metabolite Pathways

This compound holds a pivotal position in the biosynthetic pathway leading to a major group of plant-derived specialized metabolites known as sesquiterpene lactones (STLs). vulcanchem.com The established pathway, particularly studied in chicory (Cichorium intybus), begins with the cyclization of farnesyl diphosphate to form (+)-germacrene A. vulcanchem.comnih.gov

The formation of this compound occurs in the subsequent step. The precursor, (+)-germacrene A, undergoes a hydroxylation reaction at the C12 position. vulcanchem.comnih.gov This critical transformation is catalyzed by a membrane-bound cytochrome P450 enzyme, which requires NADPH and molecular oxygen to function. nih.gov Cytochrome P450 enzymes are a superfamily of proteins that play a crucial role in the metabolism of a wide variety of compounds.

Following its formation, this compound is further metabolized. It is oxidized by NADP+-dependent dehydrogenases to form its corresponding carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (also known as germacrene A acid). vulcanchem.comnih.gov This acid is then the substrate for another cytochrome P450 enzyme, a costunolide (B1669451) synthase, which catalyzes the formation of the characteristic lactone ring found in many STLs, such as (+)-costunolide. ebi.ac.uk The conversion of the alcohol to the acid and then to the lactone highlights the compound's essential role as a short-lived but crucial stepping stone in the generation of a large family of bioactive molecules. nih.govebi.ac.uk

Overview of Current Academic Inquiry and Research Frontiers Pertaining to the Compound

Current academic research pertaining to this compound and its related pathway is focused on several key areas. A major frontier is the discovery and characterization of the specific enzymes involved in sesquiterpenoid biosynthesis. This includes isolating and identifying the specific cytochrome P450s and dehydrogenases from various plant species. nih.govnih.gov For example, research into Inula hupehensis has identified a specific cytochrome P450 that can hydroxylate germacrene A acid in different stereoselective ways, leading to different sesquiterpene lactone products. nih.gov

Understanding the regulation of these biosynthetic pathways is another significant area of inquiry. Researchers are investigating how factors like light or the presence of specific cofactors like NADPH influence enzyme activity and the subsequent production of specialized metabolites. nih.gov The specificity of enzymes for cofactors, such as the preference for NADP+ over NAD+ by the dehydrogenases that oxidize this compound, is important for understanding the metabolic control of STL biosynthesis in plants. vulcanchem.com

Furthermore, the elucidation of these pathways opens up possibilities for metabolic engineering. By understanding the genetic control of sesquiterpene biosynthesis, it may be possible to manipulate the production of valuable compounds in plants or to produce them in microbial systems like yeast. researchgate.net The ongoing exploration of the chemical diversity of sesquiterpenoids and their biosynthetic origins continues to be a vibrant area of natural product chemistry. acs.org

Chemical Data

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H24O | nist.govnih.gov |

| Molecular Weight | 220.3505 g/mol | nist.govnist.gov |

| IUPAC Name | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-en-1-ol | |

| InChI Key | NDZJCEAHBZKIDU-PUCIIUOCSA-N | nist.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Class/Precursor |

|---|---|

| This compound | Sesquiterpenoid Alcohol |

| Farnesyl diphosphate | Universal Sesquiterpenoid Precursor |

| (+)-Germacrene A | Sesquiterpene, Direct Precursor |

| Germacra-1(10),4,11(13)-trien-12-oic acid | Sesquiterpenoid Carboxylic Acid |

| (+)-Costunolide | Sesquiterpene Lactone |

Structure

2D Structure

3D Structure

属性

分子式 |

C15H24O |

|---|---|

分子量 |

220.35 g/mol |

IUPAC 名称 |

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-12-5-4-6-13(2)8-10-15(9-7-12)14(3)11-16/h5,8,15-16H,3-4,6-7,9-11H2,1-2H3/b12-5+,13-8+/t15-/m1/s1 |

InChI 键 |

NDZJCEAHBZKIDU-KGSGWQTPSA-N |

手性 SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)CO)/C |

规范 SMILES |

CC1=CCCC(=CCC(CC1)C(=C)CO)C |

产品来源 |

United States |

Natural Occurrence and Distribution in Biological Systems

Terrestrial Plant Sources and Species-Specific Production Profiles

Germacra-1(10),4,11(13)-trien-12-ol is a key intermediate in the biosynthetic pathway of sesquiterpene lactones, a large class of secondary metabolites prevalent in the Asteraceae family. Its formation is a critical step, linking the initial cyclization of farnesyl diphosphate (B83284) to the vast diversity of sesquiterpenoid structures. The general biosynthetic sequence proceeds from (+)-germacrene A, which is hydroxylated to form this compound. This alcohol is then sequentially oxidized to the corresponding aldehyde, germacra-1(10),4,11(13)-trien-12-al, and then to the carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid. This acid is a central precursor for many sesquiterpene lactones. vulcanchem.com

The Asteraceae family is a rich source of sesquiterpene lactones, and consequently, the precursors like this compound are implicitly present.

Cichorium intybus (Chicory): Research on chicory has been instrumental in elucidating the biosynthetic pathway of sesquiterpene lactones. Studies have confirmed that chicory roots contain the necessary enzymes to convert germacra-1(10),4,11(13)-trien-12-oic acid into (+)-costunolide, a common germacranolide. ebi.ac.ukebi.ac.uk This strongly supports the presence of this compound as its direct precursor in this plant. vulcanchem.com

Lactuca sativa (Lettuce): Lettuce is known to produce sesquiterpene lactones, which contribute to its bitter taste. nih.govwikipedia.org The biosynthesis of these compounds involves germacrene A synthase, indicating that the germacrene pathway is active. nih.gov While direct isolation of this compound from lettuce is not prominently reported, its role as a necessary intermediate in the formation of lettuce's sesquiterpene lactones is highly probable. tandfonline.com

Artemisia annua (Sweet Wormwood): This plant is famous for producing the antimalarial compound artemisinin (B1665778), a sesquiterpene lactone. nih.govicm.edu.pl The biosynthesis of artemisinin and other sesquiterpenoids in A. annua involves germacrene A, suggesting the intermediacy of this compound. nih.govnih.gov

Saussurea lappa (Costus): this compound has been directly isolated from the fresh roots of Saussurea lappa. In this plant, it co-occurs with other germacrenes, including the corresponding aldehyde and acid, which are all precursors to the sesquiterpene lactones found in costus root oil.

Helianthus annuus (Sunflower): The precursor to many sesquiterpene lactones in sunflower, germacra-1(10),4,11(13)-trien-12-oic acid, has been reported in this species. nih.gov This indicates that its precursor alcohol, this compound, is also biosynthesized in sunflowers.

Artemisia arborescens (Tree Wormwood): While various sesquiterpene lactones are known from the Artemisia genus, specific isolation of this compound from Artemisia arborescens is not well-documented in the reviewed literature. However, given the common biosynthetic pathways in the genus, its transient presence as a biosynthetic intermediate is plausible.

Tanacetum cinerariifolium (Pyrethrum): Studies on pyrethrum have identified germacratrien-12-oic acid as the likely central precursor for the sesquiterpene lactones present in this plant. nih.govnih.govsigmaaldrich.comwur.nlresearchgate.net This points to the essential role and therefore the presence of this compound in the biosynthetic cascade within pyrethrum.

Table 1: Occurrence of this compound and its Derivatives in the Asteraceae Family

Other Botanical Sources and Chemotypic Variations

Beyond the well-studied members of the Asteraceae, other plant families also produce a variety of sesquiterpenoids. While direct evidence for this compound is often lacking, the presence of related germacrane (B1241064) derivatives suggests the potential for its occurrence and for chemotypic variations where the specific stereochemistry or substitution patterns of the germacrane skeleton may differ. For instance, various other germacratrienol and germacradiene derivatives have been isolated from a range of plants, highlighting the metabolic diversity within this class of compounds.

Isolation and Identification from Marine Organisms

The marine environment is a prolific source of unique natural products, including a wide array of terpenoids. However, the occurrence of this compound in marine organisms appears to be rare or not yet discovered.

The gorgonian Phyllogorgia dilatata, an octocoral endemic to the Brazilian coast, is known to produce a variety of terpenoids, including nardosinane sesquiterpenes and cembranoid diterpenes. researchgate.netresearchgate.netacs.org However, extensive literature searches did not yield any reports on the isolation of this compound from this species. marinespecies.org The sesquiterpenoid profile of P. dilatata appears to be dominated by other skeletal types.

Brown algae are known producers of a diverse range of sesquiterpenes.

Dictyopteris divaricata : Chemical investigations of this brown alga have led to the isolation of various sesquiterpenes, primarily with cadinane (B1243036) and selinane skeletons. mdpi.comnih.govacs.orgoup.com Some of these include brominated derivatives, which are uncommon in other organisms. Despite the rich sesquiterpenoid chemistry of this alga, there is no evidence in the surveyed literature for the presence of this compound. nih.gov

Taonia atomaria : This species of brown algae has been found to contain several sesquiterpenes, including (-)-germacrene D, axenol, and cubebol. researchgate.net However, the specific compound this compound has not been reported from this source. nih.govresearchgate.net

Table 2: Search for this compound in Selected Marine Organisms

Biosynthetic Pathways and Enzymology of Germacra 1 10 ,4,11 13 Trien 12 Ol

Upstream Precursors and Initial Cyclization Events

The biosynthesis of germacra-1(10),4,11(13)-trien-12-ol is initiated from a common building block and proceeds through a crucial cyclization reaction.

Farnesyl Diphosphate (B83284) (FPP) as the Universal Sesquiterpene Precursor

Farnesyl diphosphate (FPP) is the universal precursor for the biosynthesis of all sesquiterpenes, including this compound. researchgate.netwikipedia.orgresearchgate.net This C15 isoprenoid is assembled from five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov FPP's central role as a branching point in isoprenoid metabolism allows for its conversion into a vast array of cyclic and acyclic sesquiterpenes, each with unique biological functions. researchgate.netd-nb.info The cyclization of FPP is the committed step in the formation of the germacrane (B1241064) skeleton. nih.govoup.com

Germacrene A Synthase (GAS)-Catalyzed Formation of (+)-Germacrene A

The first dedicated step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme germacrene A synthase (GAS). researchgate.netnih.gov This enzyme belongs to the terpene synthase or cyclase family and facilitates the intramolecular cyclization of the linear FPP molecule. d-nb.infonih.gov The reaction proceeds through the formation of a germacradienyl cation intermediate. d-nb.info In plants like chicory (Cichorium intybus), (+)-germacrene A is released from the enzyme as a stable product, unlike in some other systems where it remains enzyme-bound for further modifications. nih.gov This released (+)-germacrene A then serves as the direct substrate for the subsequent hydroxylation step. wikipedia.orgnih.gov

| Enzyme | Substrate | Product | Organism Example |

|---|---|---|---|

| Germacrene A Synthase (GAS) | Farnesyl Diphosphate (FPP) | (+)-Germacrene A | Chicory (Cichorium intybus) |

Hydroxylation of Germacrene A to this compound

The conversion of (+)-germacrene A to this compound is a critical hydroxylation reaction that introduces a hydroxyl group at the C12 position of the isopropenyl side chain. wikipedia.orgnih.gov

Role of Germacrene A Hydroxylase (GAO, EC 1.14.13.123; EC 1.14.14.95)

The enzyme responsible for this specific hydroxylation is germacrene A hydroxylase (GAO), also known as germacrene A oxidase. researchgate.netoup.comwikipedia.orgontosight.ai This enzyme catalyzes the NADPH and O2-dependent hydroxylation of (+)-germacrene A to yield this compound. nih.gov In some organisms, GAO can further oxidize the alcohol to an aldehyde and then to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid. researchgate.netwikipedia.orgnih.gov The activity of GAO is a pivotal point in the diversification of sesquiterpene lactones. oup.comcabidigitallibrary.org

Characterization of Cytochrome P450 Monooxygenase Involvement

Germacrene A hydroxylase is a member of the cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.netoup.comnih.govnih.gov This has been demonstrated through various lines of evidence, including its dependence on NADPH and molecular oxygen, and its inhibition by characteristic cytochrome P450 inhibitors. nih.gov For instance, experiments have shown that the hydroxylation activity is inhibited by carbon monoxide (CO), and this inhibition can be reversed by blue light, a hallmark of P450 enzymes. nih.gov Other known P450 inhibitors such as cytochrome c, miconazole, and aminobenzotriazole also suppress the enzyme's activity. nih.gov

| Inhibitor | Concentration | Inhibition (%) |

|---|---|---|

| Cytochrome C | 100 μM | 97% |

| Miconazole | 100 μM | 30% |

| Aminobenzotriazole | 100 μM | 26% |

| Metyrapone | 1 mM | 23% |

| Clotrimazole | 100 μM | 16% |

Heme-Thiolate Protein Nature of Germacrene A Hydroxylase

As a cytochrome P450 enzyme, germacrene A hydroxylase is a heme-thiolate protein. wikipedia.orgnih.gov This means it contains a heme prosthetic group where the iron atom is coordinated to a thiolate ligand from a cysteine residue in the protein's active site. nih.govresearchgate.net This structural feature is critical for the catalytic activity of P450 enzymes, enabling the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate. stanford.edunih.gov The heme-thiolate ligation is a defining characteristic of the vast P450 superfamily and is fundamental to their diverse oxidative functions in metabolism. nih.govresearchgate.net

Subsequent Oxidative Steps and Downstream Metabolites

The conversion of this compound is a critical juncture leading to the formation of various bioactive compounds. This process is initiated by a series of oxidative reactions.

Germacra-1(10),4,11(13)-trien-12-al Formation

The initial oxidative step involves the conversion of this compound to its corresponding aldehyde, germacra-1(10),4,11(13)-trien-12-al. wikipedia.org This reaction is a crucial prerequisite for the subsequent formation of the carboxylic acid. The proposed biosynthesis of α-santonin, a compound structurally similar to parthenolide (B1678480), suggests that the oxidation of germacratrien-12-ol to germacratrien-12-oic acid proceeds through the intermediate germacratrien-12-al. wikipedia.org This transformation is catalyzed by NADP+-dependent dehydrogenase(s). wikipedia.org

Interconnectivity with Sesquiterpene Lactone Biosynthesis

This compound and its immediate downstream product, germacrene A acid, are central to the biosynthesis of a vast and structurally diverse class of natural products known as sesquiterpene lactones.

Central Role in Costunolide (B1669451) Pathway

Germacra-1(10),4,11(13)-trien-12-oic acid is a well-established precursor in the biosynthesis of (+)-costunolide, a foundational germacranolide from which many other sesquiterpene lactones are derived. oup.comresearchgate.netebi.ac.uk The pathway from farnesyl diphosphate to germacra-1(10),4,11(13)-trien-12-oic acid has been previously established, and the subsequent conversion of this acid to (+)-costunolide represents a key step. researchgate.net Costunolide itself is considered a critical branching point, leading to the formation of various types of sesquiterpene lactones, including germacranolides, eudesmanolides, and guaianolides. researchgate.netnih.gov

Formation of Lactone Ring Systems (e.g., Costunolide Synthase, CYP71BL3)

The formation of the characteristic lactone ring of costunolide from germacrene A acid is a crucial enzymatic step. This reaction is catalyzed by costunolide synthase, a cytochrome P450 enzyme. oup.comresearchgate.netnih.gov In chicory, this enzyme is identified as CYP71BL3, and in lettuce, a homologous enzyme, CYP71BL2, performs the same function. researchgate.netuniprot.orgnih.govuniprot.org The reaction is dependent on NADPH and molecular oxygen. oup.comresearchgate.netnih.gov The proposed mechanism involves the hydroxylation of germacrene A acid at the C6 position, followed by a spontaneous lactonization to form the γ-lactone ring of costunolide. oup.comresearchgate.netnih.gov

Derivatization to Guaianolides and Eudesmanolides (e.g., Leucodin (B1670276), Dihydrocostunolide, Parthenolide)

Costunolide serves as a versatile precursor for the biosynthesis of other classes of sesquiterpene lactones, such as guaianolides and eudesmanolides. researchgate.netnih.gov For instance, the conversion of (+)-costunolide to the guaianolide leucodin has been observed and is suggested to involve more than one enzyme, including a cytochrome P450. oup.comnih.govnih.gov The formation of leucodin from (+)-costunolide is an oxygen-dependent reaction. oup.comnih.gov

Furthermore, (+)-costunolide can be reduced to form 11(S),13-dihydrocostunolide, a reaction catalyzed by an enoate reductase. oup.comnih.govnih.gov Another significant downstream product is parthenolide, a germacranolide found in feverfew (Tanacetum parthenium). nih.govwikipedia.org The biosynthesis of parthenolide proceeds from costunolide. researchgate.net The diversification of the germacrane skeleton into guaianolides and eudesmanolides is thought to occur through epoxidation of costunolide at the C4-C5 or C1-C10 positions, respectively. nih.gov

Enzymatic Mechanisms and Biochemical Characterization of Biosynthetic Enzymes

Catalytic Specificity and Substrate Promiscuity of Germacrene A Hydroxylase

Germacrene A hydroxylase (GAH), a cytochrome P450 enzyme, exhibits a defined catalytic specificity for its primary substrate, (+)-germacrene A. nih.govnih.gov It hydroxylates the isopropenyl side chain of (+)-germacrene A to produce germacra-1(10),4,11(13)-trien-12-ol. nih.govnih.gov This reaction is a crucial step in the biosynthesis of sesquiterpene lactones. nih.gov

Despite its specificity for (+)-germacrene A, studies have revealed a degree of substrate promiscuity in GAH. For instance, the GAH from chicory (Cichorium intybus) has been shown to hydroxylate β-elemene. nih.govnih.gov This is likely due to the structural similarity between (+)-germacrene A and β-elemene. nih.gov The hydroxylation of β-elemene by chicory GAH is regioselective, exclusively forming elema-1,3,11(13)-trien-12-ol. nih.gov Furthermore, β-elemene acts as a competitive inhibitor of (+)-germacrene A hydroxylation, reinforcing the notion that it can bind to the enzyme's active site. nih.gov

In a broader context, Germacrene A oxidase (GAO), a related enzyme that can perform a three-step oxidation of germacrene A to germacrene A acid, has demonstrated significant catalytic plasticity. nih.govnih.govexlibrisgroup.com Research has shown that GAO can oxidize a variety of other sesquiterpene substrates, including germacrene D, 5-epi-aristolochene, valencene, δ-cadinene, α- and δ-guaienes, and valerenadiene. nih.govnih.govexlibrisgroup.comoup.com This inherent promiscuity within the GAO family, to which GAH belongs, is thought to be a driving force behind the diversification of sesquiterpene lactones in the Asteraceae family. nih.govnih.govexlibrisgroup.com

Co-factor Dependencies (NADPH, Oxygen) and Energy Requirements

As a quintessential cytochrome P450 monooxygenase, Germacrene A hydroxylase (GAH) is dependent on specific co-factors for its catalytic activity. The hydroxylation of (+)-germacrene A is an oxidative process that requires both molecular oxygen (O₂) and a reducing equivalent, which is supplied by NADPH. nih.govenzyme-database.org

The reaction catalyzed by GAH can be summarized as follows: (+)-germacrene A + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O enzyme-database.org

Experimental evidence from studies on chicory root preparations has confirmed these dependencies. The reaction necessitates NADPH, with NADH being a less effective reductant. nih.gov An additive effect was observed when both NADPH and NADH were present, a phenomenon not uncommon in plant cytochrome P450 systems. nih.gov This suggests the potential involvement of both NADPH:cytochrome P450 reductase and NADH:cytochrome b₅ reductase in electron transfer to the P450 enzyme. nih.gov

pH Optima and Kinetic Parameters of Relevant Enzymes

The catalytic efficiency of the enzymes involved in the biosynthesis of this compound is significantly influenced by the pH of the cellular environment.

Germacrene A Hydroxylase (GAH): Studies on GAH from chicory roots have determined an optimal pH of 8.0 for its hydroxylating activity. nih.govnih.gov The enzyme retains approximately 60% of its maximum activity at pH 7.5 and 9.0, indicating a relatively sharp pH profile. nih.gov

Germacrene A Synthase (GAS): The precursor to the GAH-catalyzed reaction, (+)-germacrene A, is synthesized by Germacrene A synthase (GAS). Research on GAS purified from chicory has shown a broader pH optimum, centered around pH 6.7. nih.gov The enzyme exhibits half-maximal activities at pH 5.1 and 7.3. nih.gov Interestingly, after further purification, the optimal pH shifted slightly higher to 6.7. nih.gov

In terms of kinetic parameters, the K_m value for GAS from chicory, with farnesyl diphosphate (B83284) (FPP) as the substrate, was determined to be 6.6 µM. nih.gov The V_max was estimated at 8.10³ nmol h⁻¹ mg⁻¹ of protein. nih.gov For a Germacrene-A synthase from European hop, a K_m of 0.49 µM for (2E,6E)-farnesyl diphosphate has been reported. uniprot.org

Table 1: pH Optima and Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Source | Optimal pH | Substrate | K_m (µM) | V_max |

|---|---|---|---|---|---|

| Germacrene A Hydroxylase (GAH) | Chicory (Cichorium intybus) | 8.0 nih.govnih.gov | (+)-Germacrene A | N/A | N/A |

| Germacrene A Synthase (GAS) | Chicory (Cichorium intybus) | ~6.7 nih.gov | Farnesyl Diphosphate (FPP) | 6.6 nih.gov | 8.10³ nmol h⁻¹ mg⁻¹ protein nih.gov |

| Germacrene A Synthase (GAS) | European Hop (Humulus lupulus) | N/A | (2E,6E)-Farnesyl Diphosphate | 0.49 uniprot.org | N/A |

Enzyme Inhibition Studies (e.g., Carbon Monoxide Inhibition of P450 Activity)

The characterization of Germacrene A hydroxylase (GAH) as a cytochrome P450 enzyme is strongly supported by inhibition studies. nih.gov A classic hallmark of P450 enzymes is their inhibition by carbon monoxide (CO). researchgate.net

In studies with chicory root preparations, the activity of GAH was shown to be inhibited by carbon monoxide. nih.govnih.gov This inhibition is characteristically reversible by blue light, a phenomenon that is a diagnostic feature of cytochrome P450 enzymes. nih.govnih.gov The mechanism involves CO binding to the reduced ferrous (Fe²⁺) state of the heme cofactor in the P450 enzyme, preventing the binding and activation of molecular oxygen, thereby halting the catalytic cycle. nih.gov Irradiation with blue light (around 450 nm) causes the photodissociation of the CO-heme complex, thus restoring enzyme activity. nih.gov

In addition to carbon monoxide, other established cytochrome P450 inhibitors have also been shown to impede the activity of GAH, further solidifying its classification within this enzyme superfamily. nih.gov Such inhibition studies are crucial for confirming the identity of the enzyme and understanding its catalytic mechanism.

Structure-Function Relationship Studies of Biosynthetic Enzymes

Understanding the relationship between the structure and function of the enzymes that produce this compound provides insights into their catalytic mechanisms and substrate specificities.

Germacrene A Synthase (GAS): GAS belongs to the family of terpene synthases (TPS), which share a conserved structural fold. Homology modeling of GAS from Lactuca sativa (LTC2), using tobacco 5-epi-aristolochene synthase (TEAS) as a template, reveals the characteristic two-domain structure: a C-terminal catalytic domain and an N-terminal domain. nih.gov The active site is located in the C-terminal domain and contains highly conserved motifs like DDXXD, which is crucial for binding the diphosphate group of the substrate FPP via a magnesium ion (Mg²⁺), and an RXR motif at the entrance of the active site pocket. nih.gov

Site-directed mutagenesis studies on GAS from Liriodendron chinense (LcTPS3) have identified key amino acid residues that influence product specificity. researchgate.net For example, mutating specific residues can alter the conformation of the enzyme-substrate complex, either suppressing further cyclization to maintain germacrene A as the product or facilitating secondary cyclizations to yield different sesquiterpenes like α-guaiene. researchgate.net This highlights the plasticity of the GAS active site and how subtle changes can dramatically alter the reaction outcome.

Germacrene A Hydroxylase (GAH) and Germacrene A Oxidase (GAO): GAH and the functionally related GAO are members of the cytochrome P450 superfamily, specifically the CYP71 clan which is known for its role in plant specialized metabolism. researchgate.netnih.gov Homology modeling of GAO enzymes, which share high sequence identity with GAH, has been used to probe the structural basis of their substrate specificity and catalytic promiscuity. oup.com

Stereochemical Aspects and Structural Transformations in Biosynthesis

Chiral Recognition and Enantioselectivity in Enzymatic Conversions

The conversion of (+)-germacrene A to germacra-1(10),4,11(13)-trien-12-ol is a hydroxylation reaction catalyzed by a cytochrome P450 enzyme, specifically a (+)-germacrene A hydroxylase. nih.gov This enzymatic process exhibits a high degree of chiral recognition and enantioselectivity. The enzyme specifically recognizes the (+)-enantiomer of germacrene A and introduces a hydroxyl group at the C12 position. This selectivity is crucial for the biosynthesis of specific downstream sesquiterpene lactones.

The enantioselectivity of enzymes like lipases is a well-studied phenomenon, where the enzyme's active site preferentially binds one enantiomer over the other. diva-portal.org This preference is determined by the three-dimensional structure of the active site and the steric and electronic interactions between the substrate and the amino acid residues. In the case of (+)-germacrene A hydroxylase, the active site is exquisitely shaped to accommodate the specific stereochemistry of (+)-germacrene A, leading to the formation of a single enantiomer of the alcohol product.

Cope Rearrangement of Germacranes to Elemanes (Thermal Isomerization)

Germacranes, including this compound, are known to undergo a nih.govnih.gov-sigmatropic rearrangement known as the Cope rearrangement upon heating. nih.govwikipedia.orgmasterorganicchemistry.com This thermal isomerization converts the ten-membered germacrane (B1241064) ring into a six-membered elemane skeleton. frontiersin.org For instance, this compound rearranges to form (-)-elema-1,3,11(13)-trien-12-ol. nih.gov

This rearrangement is stereospecific and proceeds through a chair-like transition state. The conformation of the germacrane ring dictates the stereochemistry of the resulting elemane. E,E-germacrenes, which are relatively flexible, readily undergo this rearrangement. The presence of a large substituent at the C7 position can influence the preferred conformation, thereby affecting the outcome of the rearrangement. nih.gov The heat-induced Cope rearrangement of (+)-germacrene A to (-)-β-elemene has been utilized to determine the absolute configuration of germacrene A. nih.gov

It's important to note that this thermal rearrangement can be a consideration during the analysis of essential oils by gas chromatography (GC), where high temperatures in the injection port can induce the conversion of germacranes to elemanes. nih.gov

Acid-Induced Cyclization to Selinenes and Costols

In the presence of acid, this compound can undergo cyclization to form other classes of sesquiterpenoids, such as selinenes and costols. nih.govmdpi.comtandfonline.com For example, when extracted under acidic conditions, this compound is detected as costol. nih.gov Similarly, its precursor, germacrene A, is known to cyclize to α-selinene and β-selinene in the presence of acid or on silica (B1680970) gel. nih.gov

The mechanism of this acid-catalyzed cyclization involves the protonation of one of the double bonds in the germacrane ring, leading to the formation of a carbocationic intermediate. This intermediate can then undergo further intramolecular cyclization and rearrangement to yield various bicyclic sesquiterpene skeletons. The specific products formed depend on the reaction conditions and the stereochemistry of the starting germacrane. Computational studies using density functional theory have been employed to investigate the energetics of these cyclization pathways. mdpi.comnih.gov

Conformational Dynamics of the Germacrane Skeleton during Biotransformation

The ten-membered ring of the germacrane skeleton is conformationally flexible. This flexibility plays a crucial role in its biotransformation. The specific conformation adopted by the germacrane intermediate within the enzyme's active site determines the outcome of the reaction.

For the Cope rearrangement, the germacrane must adopt a chair-chair conformation to facilitate the pericyclic reaction. nih.gov In the case of acid-induced cyclizations, the proximity of the double bonds, dictated by the ring's conformation, influences which cyclization pathway is favored.

The biosynthesis of different sesquiterpene skeletons from a common germacrane intermediate highlights the importance of enzymatic control over the conformational dynamics of the substrate. The enzyme acts as a template, guiding the flexible germacrane ring into a specific conformation that leads to the formation of a particular product with high regio- and stereoselectivity.

Genetic and Molecular Biological Research Pertaining to Biosynthesis

Identification and Cloning of Genes Encoding Biosynthetic Enzymes (e.g., GAO genes, CYP71AV8, CYP71AV9)

The conversion of germacrene A to Germacra-1(10),4,11(13)-trien-12-ol is catalyzed by a specific cytochrome P450 enzyme known as (+)-germacrene A hydroxylase. nih.gov This enzyme is the first in a three-step oxidation process that ultimately leads to germacra-1(10),4,11(13)-trien-12-oic acid, a precursor for many sesquiterpene lactones. nih.govnih.govwur.nl The genes encoding this crucial hydroxylase and subsequent oxidases, collectively known as Germacrene A Oxidases (GAOs), have been identified and cloned from several plant species, primarily within the Asteraceae family.

In chicory (Cichorium intybus), a novel cytochrome P450, designated CYP71AV8, was identified from a root EST library. nih.govwur.nl When co-expressed in yeast with a valencene synthase, it demonstrated the ability to hydroxylate sesquiterpenes. nih.govwur.nl Crucially, CYP71AV8 was found to catalyze the three-step oxidation of germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid, confirming its role as a GAO and its involvement in sesquiterpene lactone biosynthesis in chicory. nih.govwur.nl

Similarly, research on Xanthium sibiricum led to the identification and cloning of two GAO gene sequences, XsGAO1 and XsGAO2, from a fruit transcriptome assembly. nih.gov These genes were cloned into yeast expression vectors for functional analysis. nih.gov The study revealed that both encoded proteins could catalyze the conversion of germacrene A, although they uniquely produced germacrene A acid (GAA) via a two-step conversion, unlike the classical three-step process. nih.gov Another study on Xanthium strumarium identified a unique GAO, CYP71AV14 (designated XsGAO), which surprisingly catalyzed only the first step: the C12-oxidation of germacrene A to form germacrene A alcohol (this compound). cabidigitallibrary.orgtechscience.com This highlights functional divergence among GAO enzymes.

The table below summarizes key identified genes involved in the biosynthesis of this compound and its subsequent oxidation products.

| Gene Name | Enzyme Name | Source Organism | Function | Reference |

| CYP71AV8 | Germacrene A Oxidase | Cichorium intybus (Chicory) | Catalyzes the three-step oxidation of germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid. | nih.govwur.nl |

| XsGAO1 | Germacrene A Oxidase 1 | Xanthium sibiricum | Catalyzes the two-step conversion of germacrene A to germacrene A acid. | nih.gov |

| XsGAO2 | Germacrene A Oxidase 2 | Xanthium sibiricum | Catalyzes the two-step conversion of germacrene A to germacrene A acid. | nih.gov |

| CYP71AV14 (XsGAO) | Germacrene A Oxidase | Xanthium strumarium | Catalyzes the one-step oxidation of germacrene A to germacrene A alcohol. | cabidigitallibrary.orgtechscience.com |

| LsGAO | Germacrene A Oxidase | Lactuca sativa (Lettuce) | Catalyzes the three-step oxidation of germacrene A to germacrene A acid. | nih.gov |

Gene Expression Analysis and Transcriptional Regulation in Producing Organisms

The production of this compound is tightly regulated at the genetic level, with biosynthetic genes exhibiting specific expression patterns in different tissues and developmental stages. In Xanthium sibiricum, quantitative real-time PCR (qRT-PCR) analysis showed that the expression of XsGAO1 and XsGAO2 was most prominent in the fruits, which are known sites of sesquiterpene lactone accumulation. nih.gov

In lettuce (Lactuca sativa), studies have revealed a fascinating spatial separation of biosynthetic steps. The initial enzyme in the pathway, germacrene A synthase (GAS), which produces the substrate for GAO, is expressed in vascular parenchyma cells that are adjacent to laticifers (latex-producing cells). nih.gov However, subsequent enzymes like GAO (LsGAO) show strong expression within the stems, suggesting that intermediates may be transported between cell types for the complete biosynthetic pathway to unfold. nih.gov This cellular compartmentalization may be a strategy to avoid competition for common precursors like isopentenyl pyrophosphate (IPP), which is also used for natural rubber synthesis in laticifers. nih.gov

Transcriptional regulation plays a critical role in controlling the flow of metabolites through the sesquiterpenoid pathway. Various families of transcription factors (TFs) are known to modulate the expression of biosynthetic genes in response to developmental cues and environmental stresses. mdpi.com For instance, in Aquilaria sinensis, which produces sesquiterpenes in response to wounding, transcriptomic analysis identified several TF families, including bHLH, that likely regulate genes encoding key enzymes like farnesyl diphosphate (B83284) synthase and sesquiterpene synthases. nih.gov Such regulatory networks are crucial for orchestrating the plant's metabolic response to external stimuli. nih.gov

Transcriptomic and Proteomic Approaches to Pathway Elucidation

Modern high-throughput "omics" technologies have revolutionized the discovery of genes and the elucidation of biosynthetic pathways for complex natural products. Transcriptome sequencing (RNA-seq), in particular, has become an effective tool for identifying candidate genes involved in sesquiterpenoid metabolism. nih.gov

By performing comparative transcriptome analysis on different tissues, developmental stages, or plants under varying conditions, researchers can identify genes that are co-expressed with known pathway genes. For example, a de novo transcriptome assembly of Xanthium sibiricum fruits led to the discovery of 68,199 unigenes, from which the XsGAO1 and XsGAO2 genes were identified by comparing them to previously published GAO sequences. nih.govmdpi.com Similarly, transcriptomic analysis of trichomes from Xanthium strumarium allowed for the identification of the unique GAO, CYP71AV14. cabidigitallibrary.org

In non-model organisms where genomic information is scarce, transcriptomics provides a powerful route to gene discovery. Studies in Thapsia garganica and Coleus plants have successfully used transcriptomic data to identify terpene synthases and cytochrome P450 genes involved in sesquiterpene lactone biosynthesis. Combining transcriptomic analysis with advanced techniques like laser microdissection can further enhance the discovery of enzymes by targeting the specific cells where compounds of interest are produced.

Biochemical Conservation and Evolutionary Trajectories of Germacrene A Oxidase

Germacrene A oxidase (GAO) is an evolutionarily conserved enzyme within the Asteraceae family, which constitutes about 8% of all plant species. nih.govnih.govuniprot.org Homologous GAO genes have been isolated from representative species across the major subfamilies of Asteraceae, including phylogenetically basal species like Barnadesia spinosa. nih.govnih.govuniprot.org Functional characterization of the recombinant proteins from these genes confirmed that GAO activity is highly conserved across the family. nih.govnih.govuniprot.org

Despite this conservation, GAO enzymes exhibit a remarkable degree of catalytic plasticity. nih.govnih.gov Many GAOs can oxidize non-natural substrates, such as amorphadiene, converting it into artemisinic acid, a precursor to the antimalarial drug artemisinin (B1665778). nih.govnih.govoup.com This suggests that the ancestral GAO enzyme possessed a latent promiscuity that may have been a key factor in the chemical diversification of sesquiterpene lactones in nature. nih.govnih.govuniprot.org

The evolution of specialized P450s like amorphadiene oxidase (AMO) from a more generalist GAO ancestor is a prime example of this evolutionary trajectory. techscience.comnih.gov While GAOs are widespread, AMO is found only in Artemisia annua. oup.com It is hypothesized that after a gene duplication event of an ancestral GAO gene, one copy evolved into the highly specific AMO, while the other copy was lost from the A. annua genome. nih.gov This evolutionary path highlights how gene duplication and neofunctionalization can lead to the creation of novel biosynthetic pathways for specialized metabolites.

Genetic Engineering Strategies for Modulating Biosynthetic Flux

The elucidation of the genetic and biochemical pathways leading to this compound and other sesquiterpenoids has opened avenues for metabolic engineering to enhance their production. frontiersin.orgmdpi.com These strategies aim to increase the availability of precursors and direct metabolic flux towards the desired product.

A primary strategy involves the overexpression of rate-limiting enzymes in the pathway. mdpi.com The cytosolic mevalonate (B85504) (MVA) pathway produces farnesyl diphosphate (FPP), the universal precursor for sesquiterpenes. mdpi.commdpi.com Overexpressing the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key rate-limiting step in the MVA pathway, has been shown to increase the metabolic flux towards sesquiterpene production in engineered systems. frontiersin.orgmdpi.com

Another effective approach is to block competing pathways that drain the precursor pool. FPP is also a substrate for squalene (B77637) synthase (SQS), which leads to the biosynthesis of sterols and triterpenes. mdpi.com By downregulating or knocking out the SQS gene, more FPP is made available for sesquiterpene synthases, thereby redirecting metabolic flux. mdpi.com For example, using CRISPR/Cas9 to inactivate the germacrene A synthase (GAS) genes in chicory not only eliminated sesquiterpene lactone production but also led to an accumulation of squalene, demonstrating the direct competition for the FPP precursor. researchgate.netwur.nlvtt.fi

Combining these strategies, such as the simultaneous knockout of competing enzymes and the activation or overexpression of pathway enzymes, can significantly boost the production of target sesquiterpenoids in both microbial and plant-based systems. mdpi.com

| Strategy | Target | Approach | Expected Outcome | Reference |

| Increase Precursor Supply | HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) | Overexpression | Enhanced metabolic flux through the MVA pathway, increasing FPP availability. | frontiersin.orgmdpi.com |

| Redirect Metabolic Flux | SQS (Squalene Synthase) | Knockout or Downregulation (e.g., using CRISPR/Cas9 or RNAi) | Blocks the competing sterol/triterpene pathway, making more FPP available for sesquiterpene synthesis. | mdpi.com |

| Optimize Pathway Enzymes | Terpene Synthases (TPS) | Co-expression and fusion of enzymes | Enhances pathway efficiency and channels substrates more effectively. | researchgate.net |

| Pathway Modularization | Entire Biosynthetic Pathway | Relocation to specific organelles (e.g., peroxisomes) in engineered microbes. | Increased production by concentrating enzymes and substrates. | mdpi.com |

Ecological Roles and Inter Species Chemical Interactions

Involvement in Plant Defense Mechanisms

Germacra-1(10),4,11(13)-trien-12-ol is a key player in the chemical defense arsenal (B13267) of certain plants. It is biosynthesized from (+)-germacrene A, which is then hydroxylated to form the alcohol. vulcanchem.com This compound is further oxidized to germacra-1(10),4,11(13)-trien-12-oic acid, a direct precursor to sesquiterpene lactones like (+)-costunolide. vulcanchem.comebi.ac.uk These sesquiterpene lactones are well-documented for their potent defensive properties against a wide range of organisms.

Defense against Herbivores:

Sesquiterpene lactones, the downstream products of this compound metabolism, are renowned for their anti-herbivore activities. royalsocietypublishing.orgnih.gov They are often sequestered in specialized plant tissues such as glandular trichomes and laticifers, providing an effective chemical barrier against feeding insects. royalsocietypublishing.org The bitter taste of many of these compounds acts as a deterrent to both invertebrate and vertebrate herbivores. Research has shown that the stereochemistry of the lactone ring can significantly influence the feeding behavior of herbivores, indicating a high degree of specificity in these chemical interactions. researchgate.net For instance, certain sesquiterpene lactones have been shown to deter feeding by the polyphagous grasshopper Schistocerca americana. researchgate.net

Antimicrobial and Insecticidal Properties:

The broader family of germacrenes and their derivatives exhibit significant antimicrobial and insecticidal activities. foodb.ca Germacrenes produced by various plants are known to have insecticidal properties. foodb.ca Sesquiterpene lactones, derived from this compound, contribute to plant defense by inhibiting the growth of pathogenic fungi and bacteria. nih.gov Their mechanism of action often involves the disruption of microbial cell membranes. nih.gov For example, germacrane (B1241064) sesquiterpene dilactones from Mikania micrantha have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

A summary of the defensive roles of related sesquiterpenoids is presented in the table below.

| Compound Class | Defensive Role | Target Organisms | Reference |

| Sesquiterpene Lactones | Antifeedant | Herbivorous insects (e.g., grasshoppers) | royalsocietypublishing.orgresearchgate.net |

| Sesquiterpene Lactones | Antimicrobial | Fungi, Bacteria | nih.gov |

| Germacrenes | Insecticidal | Various insects | foodb.ca |

| Germacrane Sesquiterpene Dilactones | Antibacterial | Gram-positive and Gram-negative bacteria, including MRSA | nih.gov |

Role as Allelochemicals and Signaling Molecules

Beyond direct defense, this compound and its derivatives are involved in complex chemical communication and allelopathic interactions within their ecosystems.

Allelopathy:

Allelopathy is the chemical inhibition of one plant by another, and sesquiterpene lactones are known to be potent allelochemicals. royalsocietypublishing.orgresearchgate.net These compounds can be released into the soil from roots or leached from leaf litter, where they can inhibit the germination and growth of neighboring plants. This action reduces competition for resources such as water, nutrients, and light. The effects are often dose-dependent, with low concentrations sometimes stimulating growth while higher concentrations are inhibitory. royalsocietypublishing.org

Chemical Signaling:

Volatile sesquiterpenes, including germacrenes, play a crucial role as signaling molecules in plant-insect interactions. oup.com For example, germacrene D is a key component in the blend of volatiles released by many plants and is detected by receptor neurons in the antennae of the tobacco budworm moth (Heliothis virescens), influencing its host selection. oup.com While the direct signaling role of this compound itself is not yet fully elucidated, its position as a precursor to other signaling molecules suggests its importance in these pathways. Some sesquiterpenes can also act as attractants for the predators of herbivores, an indirect defense mechanism known as "crying for help." nih.gov

The following table summarizes the roles of related compounds in chemical signaling and allelopathy.

| Compound/Class | Role | Interacting Organism(s) | Reference |

| Sesquiterpene Lactones | Allelochemical (inhibits growth) | Competing plants | royalsocietypublishing.orgresearchgate.net |

| Germacrene D | Signaling Molecule (host location) | Tobacco budworm moth (Heliothis virescens) | oup.com |

| Volatile Sesquiterpenes | Signaling Molecule (attracts predators) | Herbivore predators | nih.gov |

Broader Chemical Ecology of Sesquiterpenoids in Ecosystems

The germacrane sesquiterpenoids, including this compound, are part of the vast and diverse class of sesquiterpenoids, which have a wide array of functions in ecosystems. wikipedia.org These C15 compounds are synthesized from farnesyl pyrophosphate and their structural diversity leads to a multiplicity of ecological roles. nih.govmdpi.com

Sesquiterpenoids contribute to the characteristic scent of many plants, which can attract pollinators or repel herbivores. wikipedia.org They are major components of the essential oils of many plant species, which have been used by humans for centuries and are now understood to have significant ecological functions, such as acting as natural pesticides and preservatives. nih.gov

Fungi also produce a rich variety of sesquiterpenoids, which are involved in processes like chemical defense, allelopathy, and maintaining symbiotic relationships. nih.gov The structural complexity and biological activity of sesquiterpenoids underscore their importance in shaping community structure and mediating inter-species interactions across different trophic levels.

The ecological roles of sesquiterpenoids are summarized in the table below.

| Ecological Role | Examples of Sesquiterpenoid Involvement | Organism(s) Involved | Reference |

| Pollinator Attraction | Floral scents | Plants and pollinating insects | wikipedia.org |

| Herbivore Repulsion | Volatile emissions from leaves | Plants and herbivorous insects | nih.gov |

| Antimicrobial Defense | Inhibition of fungal and bacterial growth | Plants, Fungi, Bacteria | nih.govnih.gov |

| Allelopathy | Inhibition of competing plant growth | Plants | royalsocietypublishing.orgresearchgate.net |

| Interspecies Signaling | Pheromones, host location cues | Insects, Plants | foodb.caoup.com |

Synthetic Biology and Metabolic Engineering for Germacra 1 10 ,4,11 13 Trien 12 Ol Production

Heterologous Expression of Biosynthetic Genes in Microbial Hosts (e.g., Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae is a favored microbial chassis for the production of terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and the presence of an endogenous mevalonate (B85504) (MVA) pathway that produces the precursor FPP. nih.govspringernature.com The heterologous production of germacranes in yeast primarily involves the introduction of a gene encoding a germacrene A synthase (GAS) to convert FPP into germacrene A. nih.govnih.gov

Researchers have successfully expressed various GAS genes in S. cerevisiae to achieve germacrene A production. nih.govresearchgate.net For instance, a study evaluated two different heterologous GAS enzymes for their ability to produce germacrene A in yeast, demonstrating the feasibility of this approach. nih.gov The choice of the specific synthase enzyme is crucial, as different synthases can exhibit varying levels of activity and product specificity when expressed in a heterologous host. researchgate.net

To enhance the production of germacrene A, the precursor to germacra-1(10),4,11(13)-trien-12-ol, various metabolic engineering strategies are employed to increase the intracellular pool of FPP. These strategies include:

Redirection of metabolic flux : Competing pathways that also utilize FPP, such as sterol biosynthesis, can be downregulated. For example, repressing the squalene (B77637) synthesis pathway can redirect more FPP towards the desired sesquiterpene. researchgate.net

Protein fusion strategies : Fusing the FPP synthase (FPPS) with the germacrene A synthase (GAS) can create a substrate channel, improving the efficiency of FPP conversion to germacrene A and minimizing its loss to competing pathways. One study reported a sixfold increase in germacrene A production using such a fusion protein. nih.gov

CRISPR/Cas9 system : This powerful gene-editing tool has been used to systematically modify the yeast genome, including overexpressing MVA pathway genes and knocking out competing pathways, to significantly increase FPP availability for germacrene synthesis. nih.govmdpi.com

The subsequent conversion of germacrene A to this compound requires the co-expression of a specific cytochrome P450 monooxygenase (CYP) and its associated reductase partner (CPR). While the specific CYP for this reaction is not detailed in the provided context, this step is crucial and presents a common challenge in metabolic engineering due to the membrane-bound nature and complex functionality of P450 enzymes.

**Table 1: Research Findings on Heterologous Production of Germacrene A in *S. cerevisiae***

| Engineering Strategy | Key Genes/Enzymes Modified | Reported Outcome | Reference |

|---|---|---|---|

| Evaluation of different synthases | Heterologous germacrene A synthases (GASs) | Demonstrated varying abilities of different GAS enzymes to produce germacrene A in yeast. | nih.gov |

| MVA pathway overexpression and protein fusion | Overexpression of tHMGR1; Fusion of FPP synthase with GAS | Achieved a sixfold increase in germacrene A production, reaching a titer of 190.7 mg/l. | nih.gov |

| Combinatorial engineering with CRISPR/Cas9 | Overexpression of MVA pathway genes; Knockout of competing pathway genes | Significantly increased the availability of FPP, leading to substantial germacrene A biosynthesis. | nih.govmdpi.com |

| Pathway optimization and repression of competing pathways | Overexpression of tHMGR1; Repression of squalene synthesis | Resulted in an 11-fold increase in germacrene A production. | researchgate.net |

In planta Reconstitution of Biosynthetic Pathways in Model Systems (e.g., Nicotiana benthamiana)

An alternative to microbial systems is the transient reconstitution of biosynthetic pathways in plants, with Nicotiana benthamiana being a widely used model system. nih.gov This method, known as agroinfiltration, allows for the rapid, simultaneous expression of multiple genes in plant leaves. nih.gov

The in planta approach offers several advantages for producing complex terpenoids like this compound:

Native environment for plant enzymes : It provides a cellular environment that is conducive to the proper folding and function of plant enzymes, particularly complex, membrane-bound proteins like cytochrome P450s, which are essential for the hydroxylation step in the target compound's biosynthesis. nih.gov

Presence of endogenous precursors : Plant cells naturally produce FPP in the cytosol, providing the necessary precursor for the introduced pathway.

Speed of pathway testing : Compared to the months required for creating stable transgenic plants, agroinfiltration allows for the analysis of reconstituted pathways within days. nih.gov

To produce this compound in N. benthamiana, one would co-infiltrate the plant leaves with Agrobacterium tumefaciens strains carrying expression vectors for both the germacrene A synthase (GAS) and the specific cytochrome P450 monooxygenase (and its CPR partner) responsible for the C-12 hydroxylation. The plant's cellular machinery would then express these enzymes, leading to the conversion of endogenous FPP to germacrene A, and subsequently to this compound. This system is particularly valuable for enzyme discovery and pathway elucidation before committing to the more labor-intensive development of stable production hosts.

Optimization Strategies for Enhancing Terpenoid Yields in Engineered Systems

Maximizing the yield of a target terpenoid in any engineered system, whether microbial or plant-based, requires a multi-faceted optimization approach. escholarship.org Beyond simply introducing the biosynthetic genes, significant improvements are achieved by systematically re-engineering the host's metabolism and optimizing process conditions.

Key optimization strategies include:

Enhancing Precursor Supply : This is the most critical step. As seen in yeast, this involves upregulating the native MVA pathway or introducing heterologous MVA pathways to boost the FPP pool. nih.govresearchgate.net

Blocking Competing Pathways : Metabolic flux can be diverted away from FPP by competing pathways, such as the synthesis of sterols (in yeast) or other native terpenes. Downregulating or knocking out key enzymes in these pathways (e.g., squalene synthase) is a common and effective strategy. researchgate.net

Enzyme Engineering and Selection : The catalytic efficiency and stability of the heterologously expressed enzymes (GAS and CYP) can be a bottleneck. Screening for enzymes from different plant sources or using protein engineering techniques can yield more robust and active variants. researchgate.net

Compartmentalization : Targeting biosynthetic enzymes to specific cellular compartments, such as the mitochondria in yeast, can isolate the pathway from competing reactions and take advantage of localized high concentrations of precursors.

Fermentation/Cultivation Optimization : Process parameters such as media composition, pH, temperature, and oxygen supply must be optimized. For volatile compounds like germacrenes, implementing an in-situ recovery method (e.g., using a solvent overlay) during fermentation can prevent product loss and reduce toxicity to the host cells.

Table 2: General Optimization Strategies for Sesquiterpene Production

| Strategy Category | Specific Approach | Objective |

|---|---|---|

| Enhance Precursor Supply | Overexpress key MVA pathway enzymes (e.g., tHMGR) | Increase metabolic flux towards FPP. nih.govresearchgate.net |

| Introduce heterologous MVA pathway | Further boost FPP synthesis beyond native capacity. | |

| Redirect Metabolic Flux | Downregulate or knockout competing pathways (e.g., squalene synthase) | Prevent FPP from being used for non-target products like sterols. researchgate.net |

| Use enzyme fusion proteins (e.g., FPPS-GAS) | Channel FPP directly to the desired pathway. nih.gov | |

| Enzyme Optimization | Screen synthases and P450s from various organisms | Find enzymes with higher activity, stability, and specificity in the host. researchgate.net |

| Process Engineering | Optimize fermentation conditions (media, temperature, pH) | Ensure optimal growth and productivity of the engineered host. |

| Product Recovery | In-situ product removal (e.g., solvent overlay) | Prevent product loss through volatilization and reduce cellular toxicity. |

Challenges and Future Directions in Sustainable Bioproduction of Germacranes

Despite significant progress, several challenges remain in the path toward commercially viable and sustainable bioproduction of germacranes and other sesquiterpenoids.

Current Challenges:

Metabolic Burden and Host Toxicity : Overexpressing pathways and redirecting metabolism can place a significant burden on the host cell, leading to reduced growth and productivity. The accumulation of terpene products can also be toxic to the microbial host.

Enzyme Performance : Cytochrome P450 enzymes, which are often required for the final, value-adding hydroxylation steps, are notoriously difficult to express functionally in microbial hosts. They require a specific reductase partner and a membrane environment, which can be a major bottleneck.

Process Scalability and Cost : Transferring a successfully engineered lab-scale strain to large-scale industrial fermenters is not always straightforward. Furthermore, the cost of separation and purification of the final product from the fermentation broth can be substantial, often exceeding the cost of the fermentation itself. researchgate.net

Future Directions:

Advanced Host Engineering : The development of novel, non-conventional yeast strains or other microbial hosts (e.g., Yarrowia lipolytica) that naturally produce high levels of precursors or are more tolerant to target products could improve efficiency.

Systems Biology and -Omics Approaches : Utilizing genomics, transcriptomics, proteomics, and metabolomics will provide a more comprehensive understanding of the host's response to genetic engineering, allowing for more rational and targeted optimization strategies.

Cell-Free Biosynthesis : Using purified enzymes in a cell-free system can bypass issues of host toxicity and metabolic burden. While currently expensive, this approach offers precise control over the biosynthetic pathway.

Circular Bioeconomy : Integrating bioproduction into a broader biorefinery concept is a key goal for sustainability. mdpi.com This involves using waste biomass as a feedstock and valorizing all byproducts to minimize waste and improve economic viability. The transformation to a circular and bio-based economy presents challenges but is necessary to address resource limitations and environmental concerns. researchgate.net

CO2 Utilization : Future biorefineries may incorporate carbon capture and utilization technologies, using CO2 as a supplementary carbon source to improve the environmental footprint of the production process. mdpi.com

The continued advancement in synthetic biology tools and a deeper understanding of metabolic networks will be crucial in overcoming these challenges and realizing the full potential of bioproduction for complex chemical compounds like this compound.

Advanced Analytical Methodologies in Germacra 1 10 ,4,11 13 Trien 12 Ol Research

Chromatographic Techniques for Isolation and Purification

The isolation and purification of Germacra-1(10),4,11(13)-trien-12-ol from complex biological matrices, such as plant extracts, are foundational steps for its detailed study. A combination of chromatographic methods is typically employed to achieve the requisite purity for subsequent spectroscopic analysis and bioassays.

Solvent Extraction: The initial step often involves the extraction of the compound from its natural source, commonly plant material, using organic solvents. The choice of solvent is critical and is based on the polarity of the target compound. For sesquiterpenoids like this compound, solvents of intermediate polarity are generally effective.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the separation of compounds from mixtures. researchgate.net For the purification of this compound, reversed-phase HPLC is frequently utilized, where a nonpolar stationary phase is used with a polar mobile phase. This technique allows for the separation of compounds based on their hydrophobicity. The high resolution and efficiency of HPLC make it suitable for obtaining highly pure fractions of the target compound.

Gas Chromatography (GC): Gas chromatography is another powerful technique for separating volatile compounds. nist.gov this compound, being a moderately volatile sesquiterpene alcohol, is amenable to GC analysis. In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase. The NIST WebBook provides data on the gas chromatographic behavior of this compound, including its retention index on a non-polar column, which is a key parameter for its identification. nist.gov

Table 1: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | HP-5 MS |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Phase Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Data sourced from the NIST WebBook. nist.gov |

Mass Spectrometry Applications for Identification and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone for the identification and quantification of this compound due to its high sensitivity and ability to provide molecular weight and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile compounds in complex mixtures. phcog.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a mass spectrum for each component, which serves as a chemical fingerprint. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight (220.35 g/mol ) and a characteristic fragmentation pattern that aids in its identification. nist.govnist.gov

GC-Q-Orbitrap-MS: For more demanding applications requiring higher resolution and mass accuracy, Gas Chromatography coupled with a Quadrupole-Orbitrap Mass Spectrometer (GC-Q-Orbitrap-MS) is employed. This advanced technique provides highly accurate mass measurements, which can be used to determine the elemental composition of the compound and its fragments. This level of detail is crucial for the unambiguous identification of this compound, especially when distinguishing it from isomers with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including the determination of their stereochemistry.

Stereochemical Assignment: The determination of the relative and absolute stereochemistry of this compound is crucial as different stereoisomers can exhibit different biological activities. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry. The absolute configuration is often determined by comparing experimental data with that of known compounds or through the use of chiral derivatizing agents. For its precursor, germacrene A, the absolute configuration has been determined using the Cope rearrangement to β-elemene on an enantioselective column. nih.gov

Application of Stable Isotope Labeling for Tracing Biosynthetic Intermediates

Stable isotope labeling is a powerful technique used to trace the path of atoms through a biosynthetic pathway. nih.govnih.govresearchgate.net This methodology is invaluable for understanding the formation of this compound and other sesquiterpenoids.

In a typical experiment, a precursor molecule labeled with a stable isotope, such as ¹³C or ²H, is fed to the biological system (e.g., a plant or a cell culture). The labeled atoms are then incorporated into the downstream metabolites. By analyzing the distribution of the isotope in the final product using techniques like MS and NMR, the biosynthetic pathway can be elucidated.

For instance, studies on the biosynthesis of germacrene A, the precursor to this compound, have utilized ¹³C-labeled precursors to confirm the acetate-mevalonate-FPP-germacradiene pathway. nih.gov The patterns of ¹³C-enrichment in the resulting sesquiterpenes provide direct evidence for the proposed biosynthetic steps. nih.gov Similar isotopic labeling strategies can be applied to investigate the specific enzymatic steps leading to this compound, such as the hydroxylation of germacrene A. vulcanchem.com

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Uncharacterized Enzymes and Regulatory Elements in the Pathway

The biosynthetic pathway leading to and from Germacra-1(10),4,11(13)-trien-12-ol involves a series of enzymatic steps, many of which are yet to be fully characterized. The initial cyclization of farnesyl diphosphate (B83284) (FPP) is a critical juncture. While (+)-germacrene A synthase catalyzes the committed step in sesquiterpene lactone biosynthesis in chicory, the precise mechanisms and the full diversity of these synthases across different plant species are not completely understood. vulcanchem.comnih.gov The subsequent hydroxylation of (+)-germacrene A to form this compound is catalyzed by a cytochrome P450 enzyme, and its further oxidation to germacra-1(10),4,11(13)-trien-12-oic acid is carried out by NADP+-dependent dehydrogenases. vulcanchem.com However, the specific identities and regulatory features of these enzymes often remain elusive.

Future research should focus on:

Identification and characterization of novel synthases: Exploring the vast diversity of plant species for novel germacrene A synthases and other terpene synthases could reveal enzymes with unique product specificities and catalytic efficiencies.

Unraveling the cytochrome P450 family: A comprehensive analysis of the cytochrome P450 enzymes involved in the hydroxylation of various germacrane (B1241064) skeletons is necessary. This includes understanding their substrate specificity and the structural basis for their catalytic activity.

Characterizing downstream modifying enzymes: The enzymes responsible for the vast array of structural modifications that occur after the formation of the initial germacrane skeleton, such as oxidations, reductions, and acylations, are largely unknown. Identifying and characterizing these enzymes will be crucial for understanding the generation of the diverse array of sesquiterpenoids.

Investigating regulatory elements: The transcriptional regulation of the biosynthetic genes is a key area for future study. Identifying cis-acting elements in the promoter regions of these genes and the transcription factors that bind to them will provide insights into how the pathway is controlled in response to developmental and environmental cues. mdpi.com

Deeper Understanding of Spatio-temporal Regulation of Germacrane Biosynthesis

The production of this compound and other sesquiterpenoids is often tightly regulated in a tissue-specific and developmentally specific manner. For instance, in lettuce, germacrene A synthases (LsGAS), which catalyze the first step in sesquiterpene lactone biosynthesis, are expressed in vascular parenchyma cells adjacent to laticifers, where the final products accumulate. nih.govmdpi.com This suggests a complex interplay of metabolite transport between different cell types. nih.gov

Future research directions include:

Cell-type specific expression analysis: Detailed studies are needed to map the expression of all the genes in the germacrane biosynthetic pathway at the cellular level. This will help to elucidate the precise location of each biosynthetic step and the potential for metabolite channeling.

Developmental stage-dependent production: Investigating how the production of this compound and its derivatives changes throughout the life cycle of the plant will provide insights into their physiological roles.

Influence of environmental factors: Understanding how environmental stresses such as herbivory, pathogen attack, and abiotic factors like light and temperature affect the spatial and temporal regulation of the pathway is crucial for a complete picture of its ecological significance. mdpi.com

Exploration of Novel Biocatalytic Activities Associated with this compound and its Analogs

This compound and its structural analogs represent a rich scaffold for biocatalytic transformations. The inherent reactivity of the germacrane ring system, combined with the functional groups present, makes these molecules attractive starting points for the enzymatic synthesis of novel compounds with potentially valuable biological activities.

Areas for future exploration comprise:

Enzyme screening: Screening a wide range of microorganisms and plant enzyme extracts for novel biocatalytic activities on this compound and related compounds could lead to the discovery of new enzymes and products.

Directed evolution and protein engineering: Modifying the active sites of known terpene cyclases and other enzymes through protein engineering techniques could generate biocatalysts with altered substrate specificities and product outcomes, enabling the synthesis of non-natural sesquiterpenoids.

Whole-cell biocatalysis: Utilizing engineered microorganisms that express specific biosynthetic enzymes offers a sustainable and efficient platform for the production of complex sesquiterpenoids from simple starting materials.

Advanced Computational Modeling and Systems Biology Approaches for Pathway Optimization

The complexity of the germacrane biosynthetic network, with its multiple branch points and regulatory feedback loops, makes it an ideal candidate for computational modeling and systems biology approaches. These in silico tools can help to predict the effects of genetic modifications and guide the rational design of metabolic engineering strategies for enhanced production of desired compounds. nih.gov

Key future research areas are:

Flux balance analysis (FBA): FBA models of central metabolism integrated with the germacrane biosynthetic pathway can be used to identify metabolic bottlenecks and predict gene knockout or overexpression targets for improved precursor supply and product yield. nih.gov

Kinetic modeling: Developing detailed kinetic models of the enzymatic reactions in the pathway will allow for a more dynamic understanding of metabolic fluxes and the impact of enzyme concentrations and substrate availabilities.

Integrative omics analysis: Combining transcriptomic, proteomic, and metabolomic data will provide a comprehensive systems-level view of the pathway and its regulation, facilitating the identification of key control points for optimization. researchgate.net

Predictive protein modeling: Homology modeling and molecular docking simulations can be used to predict the substrate specificity and catalytic mechanism of uncharacterized enzymes in the pathway, aiding in their functional annotation.

Expanding Known Biological Sources and Unraveling New Ecological Functions

While chicory and lettuce are well-known sources of germacrane-derived sesquiterpene lactones, the distribution of this compound and its related compounds in the plant kingdom is likely much broader. vulcanchem.comebi.ac.uk Exploring a wider range of plant species, particularly those from biodiversity hotspots, could lead to the discovery of new sources and novel germacrane structures.

Future research should focus on:

Bioprospecting: Systematic screening of plant extracts for the presence of this compound and its derivatives can expand the list of known producing organisms.

Ecological role elucidation: Investigating the ecological functions of these compounds is crucial. This includes their roles in plant defense against herbivores and pathogens, as well as their potential involvement in allelopathic interactions and as signaling molecules. For instance, (-)-germacrene A acts as an alarm pheromone in some aphids. nih.gov

Evolutionary analysis: Studying the evolution of the germacrane biosynthetic pathway across different plant lineages can provide insights into the diversification of sesquiterpenoid metabolism and the emergence of new ecological functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。